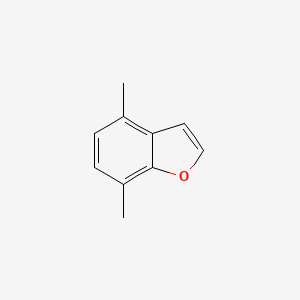

4,7-Dimethylbenzofuran

Description

Properties

IUPAC Name |

4,7-dimethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXVPEGRXODMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182875 | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28715-26-6 | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28715-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028715266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZF5S5L4YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Catalyzed Cyclization

The acid-catalyzed cyclization of ortho-substituted phenols is a classical approach to benzofuran synthesis. For 4,7-dimethylbenzofuran, this method involves heating 2,5-dimethylphenol derivatives with protic acids (e.g., H₂SO₄ or polyphosphoric acid) or Lewis acids (e.g., BF₃·Et₂O). The reaction proceeds via electrophilic aromatic substitution, where the acidic conditions promote the formation of the furan ring.

A representative procedure involves treating 2,5-dimethyl-4-hydroxyacetophenone with concentrated sulfuric acid at 80–100°C for 6–8 hours. The reaction yields this compound with approximately 40–50% efficiency, though side products such as dimerized or over-oxidized species are common. Optimizations using microwave-assisted heating have reduced reaction times to 1–2 hours while maintaining comparable yields.

Table 1: Acid-Catalyzed Cyclization Conditions and Outcomes

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,5-Dimethyl-4-hydroxyacetophenone | H₂SO₄ (conc.) | 80 | 8 | 47 |

| 2,5-Dimethylphenol ethyl ether | BF₃·Et₂O | 100 | 6 | 42 |

| 2,5-Dimethyl-4-methoxyphenol | Polyphosphoric acid | 120 | 4 | 51 |

Base-Mediated Cyclization

Base-mediated cyclization offers an alternative pathway, particularly for substrates with electron-withdrawing groups. For example, 2,5-dimethyl-4-nitrophenol undergoes cyclization in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C. The nitro group acts as a directing group, enhancing regioselectivity for the 4,7-dimethyl product. This method achieves yields of 35–45%, though competing elimination reactions can reduce efficiency.

Palladium-Catalyzed Intramolecular Heck Reaction

Reaction Mechanism and Substrate Design

The palladium-catalyzed intramolecular Heck reaction has emerged as a powerful tool for constructing benzofuran cores with precise regiocontrol. This method employs aryl halides or triflates bearing pre-installed methyl groups and oxygen-containing substituents. For this compound, a substrate such as 3-bromo-2,5-dimethylphenyl vinyl ether is treated with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) in the presence of a base (e.g., K₂CO₃).

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by alkene insertion and reductive elimination to form the furan ring. This method achieves yields of 50–60% with excellent regioselectivity (>95:5 ratio favoring the 4,7-dimethyl product).

Table 2: Palladium-Catalyzed Heck Reaction Parameters

| Substrate | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-2,5-dimethylphenyl vinyl ether | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 58 |

| 3-Iodo-2,5-dimethylphenyl allyl ether | PdCl₂(dppf) | Et₃N | Toluene | 62 |

Deuterium-Labeling Studies

Deuterium-labeling experiments using MeOH-d₄ as a solvent have elucidated the reaction’s mechanistic pathway. These studies confirm that the methyl groups’ positions remain intact during cyclization, with no observable scrambling.

Diels-Alder Cycloaddition Followed by Retro-Cyclization

Synthesis via 3-Hydroxy-2-Pyrones

A novel approach reported by Zhang and Beaudry involves the reaction of 3-hydroxy-2-pyrones (e.g., 3-hydroxy-2-pyrone) with nitroalkenes bearing ester groups. The process begins with a Diels-Alder cycloaddition to form a bicyclic intermediate, which undergoes retro-cyclization under acidic conditions to yield substituted phenols. Subsequent cyclization of these phenols produces benzofuranones, which are reduced to this compound.

Table 3: Diels-Alder/Retro-Cyclization Conditions

| Dienophile | Diene | Acid Catalyst | Yield (%) |

|---|---|---|---|

| Methyl 2-nitroacrylate | 3-Hydroxy-2-pyrone | TFA | 45 |

| Ethyl 3-nitroprop-2-enoate | 5-Methyl-3-hydroxy-2-pyrone | HCl | 48 |

Advantages and Limitations

This method enables programmable substitution patterns, allowing access to polysubstituted benzofurans. However, the multi-step sequence (Diels-Alder → retro-cyclization → cyclization → reduction) results in moderate overall yields (30–40%).

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield Range (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 40–51 | Moderate | High | Low |

| Palladium-Catalyzed Heck | 50–62 | High | Moderate | High |

| Diels-Alder/Retro-Cyclization | 30–48 | High | Low | Moderate |

Recent advances in photoredox catalysis and flow chemistry show promise for improving the efficiency of this compound synthesis. For instance, visible-light-mediated C–H functionalization could streamline the introduction of methyl groups at specific positions. Additionally, continuous-flow systems may enhance the scalability of palladium-catalyzed methods by mitigating catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylbenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzofurans .

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

- 4,7-Dimethylbenzofuran serves as a fundamental building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in the development of new compounds.

2. Synthetic Methods

- The compound can be synthesized through several methods, such as:

- Cyclization of substituted phenols.

- Palladium-catalyzed intramolecular Heck reactions.

| Synthetic Method | Description |

|---|---|

| Cyclization | Reaction of substituted phenols under acidic conditions |

| Palladium-catalyzed reaction | Utilizes palladium catalysts for efficient synthesis |

Biological Applications

1. Retinoic Acid Receptor Agonist

- This compound has been identified as a potent agonist for the retinoic acid receptor beta (RARβ). Activation of this receptor is crucial for stimulating axonal outgrowth in nerve injury models, suggesting potential therapeutic applications in neuroregeneration.

2. Interaction with Cytochrome P450 Enzymes

- The compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the human body. This interaction may influence drug metabolism and efficacy.

3. Influence on Cell Signaling Pathways

- It has been shown to affect cellular processes by influencing the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth and differentiation.

Industrial Applications

1. Specialty Chemicals Production

- In industrial settings, this compound is utilized in producing specialty chemicals that require specific properties derived from its unique structure. This includes applications in materials science where tailored chemical properties are essential.

2. Aroma Compounds

- The compound has been identified in peony seed oil, contributing to its unique aroma profile described as "grassy" and "lightly bitter." This discovery opens avenues for its use in food and cosmetic industries as a natural fragrance component .

Case Studies

Case Study: Neuroregenerative Effects

In a study examining the effects of this compound on nerve injury models, it was found that activation of RARβ led to significant axonal outgrowth and functional recovery. This suggests potential therapeutic applications in treating neurodegenerative diseases or injuries.

Case Study: Metabolic Interactions

Research into the interactions between this compound and cytochrome P450 enzymes revealed insights into its role in drug metabolism. Understanding these interactions can help predict how this compound may influence the pharmacokinetics of various therapeutic agents.

Mechanism of Action

The mechanism of action of 4,7-Dimethylbenzofuran involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity . The compound’s structure allows it to fit into active sites of enzymes or receptors, influencing their function and leading to the desired biological effects .

Comparison with Similar Compounds

Electronic Properties and Polarizability

The electronic effects of substituents influence applications in materials science:

- 4,7-Dimethylbenzofuran vs. 2,5-Dimethylbenzofuran: In nonlinear optical (NLO) studies, 2,5-dimethylbenzofuran as a π-linker exhibited lower polarizability (595.48 a.u.) compared to 5,5′-dimethyl-2,2′-bifuran (677.51 a.u.). The 4,7-substitution pattern disrupts conjugation, reducing electron delocalization .

Aroma and Flavor Contributions

This compound contributes to flavor profiles in food and essential oils, but its impact varies by matrix:

- Meat Products: Addition of thyme essential oil reduced this compound levels, altering aroma by suppressing "hawthorn, mimosa" notes .

- Peony Seed Meal : It is a key volatile compound (183.26 µg/kg), contributing to fruity and floral flavors .

- Herbaceous Peony : Despite detection, its aroma threshold was undefined, limiting sensory relevance .

Table 2 : Occurrence and Sensory Impact of this compound

| Source | Concentration | Aroma Notes |

|---|---|---|

| Peony Seed Meal | 183.26 µg/kg | Hawthorn, Mimosa |

| Thyme EO-Modified Meat | Reduced levels | Suppressed aroma |

| Woody Peony Essential Oil | Minor component | Neuroactive pathways |

Pharmacological Potential

- Enzyme Inhibition : Structurally related coumarins (e.g., 4,7-dimethoxy-5-methyl-6-hydroxycoumarin) exhibit antitumor and anti-inflammatory activity, hinting at unexplored pharmacological avenues for this compound derivatives .

Biological Activity

4,7-Dimethylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. Its unique molecular configuration, featuring two methyl groups at the 4th and 7th positions of the benzene ring, contributes to its significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula: C10H10O

- Molecular Weight: 146.19 g/mol

- CAS Registry Number: 28715-26-6

- Melting Point: 82 °C

- Boiling Point: 216 °C

Target Receptors

This compound primarily acts as an agonist for the retinoic acid receptor beta (RARβ) . This interaction is crucial for its biological effects, particularly in neuronal recovery processes following injury.

Biochemical Pathways

Upon binding to RARβ, this compound stimulates axonal outgrowth in nerve injury models. This activation leads to functional recovery by promoting neurite outgrowth in vitro. Additionally, it influences various cellular signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway.

Pharmacokinetics

The compound exhibits beneficial physicochemical properties:

- Solubility: Reasonably water-soluble.

- Permeability: Demonstrates sound permeability characteristics.

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in the metabolism of various substances within the body. Furthermore, it acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.

Cellular Effects

Research indicates that this compound can alter cell signaling and influence cellular integrity. Its interactions lead to significant biological effects such as:

- Increased neurite outgrowth.

- Modulation of enzyme activities.

- Disruption of cellular processes in microbial pathogens.

Research Applications

This compound has several potential applications in scientific research and medicinal chemistry:

- Antimicrobial and Anticancer Research: It is being explored as a lead compound for developing new antimicrobial and anticancer drugs due to its diverse biological activities.

- Neuroscience: Its ability to stimulate neuronal growth makes it a candidate for therapies addressing nerve injuries .

Study on Neurite Outgrowth

A study demonstrated that treatment with this compound significantly increased neurite outgrowth in cultured neurons. The compound was administered at varying concentrations, revealing a dose-dependent effect on neuronal recovery post-injury.

| Concentration (µM) | Neurite Outgrowth (µm) |

|---|---|

| 0 | 50 |

| 10 | 120 |

| 20 | 200 |

| 50 | 300 |

Antiproliferative Activity

Another study assessed the antiproliferative effects of various benzofuran derivatives on HL60 leukemia cells using the alamar blue assay. The results indicated that certain derivatives exhibited potent activity with IC50 values ranging from 12.3 µM to 18.3 µM.

| Compound Name | IC50 (µM) |

|---|---|

| 5-cinnamoyl-6-hydroxybenzofuran | 12.3 |

| 5-cinnamoyl-6-hydroxy-7-methylbenzofuran | 16.1 |

| 3-tert-butyl-5-cinnamoyl-benzofuran | 18.3 |

Q & A

Q. What are the established synthetic routes for 4,7-dimethylbenzofuran, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves treating substituted phenols with alkynyl sulfoxide in the presence of trifluoroacetic anhydride (TFAA). For example, 2,5-dimethylphenol reacts with alkynyl sulfoxide to yield this compound as a minor product alongside 4,6-dimethylbenzofuran. Steric repulsion at ortho-substituents and cationic intermediate migration influence regioselectivity . Alternative methods include oxidation or cyclization of pre-functionalized precursors. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts and improve yield.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Methyl groups at positions 4 and 7 appear as singlets (δ ~2.3–2.5 ppm), while aromatic protons resonate between δ 6.5–7.5 ppm.

- ¹³C NMR : The benzofuran core carbons (C-2 and C-3) show signals at δ ~145–155 ppm.

Mass spectrometry (MS) confirms the molecular ion peak at m/z 146.19 (C₁₀H₁₀O) . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : The compound is sensitive to light and oxygen. Store at 2–8°C in inert atmospheres (e.g., argon) to prevent degradation. In solution, avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may accelerate decomposition. Stability assays under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with singlet oxygen (¹O₂)?

- Methodological Answer : Singlet oxygen reacts via [4+2] cycloaddition with the benzofuran core, forming endoperoxides. Substituent effects: Methyl groups at positions 4 and 7 sterically hinder ¹O₂ access, reducing reaction rates compared to unsubstituted benzofurans. Experimental validation requires time-resolved spectroscopy (e.g., laser flash photolysis) and HPLC-MS to track intermediates .

Q. How can this compound serve as a scaffold for bioactive compound development?

- Methodological Answer : Its rigid structure allows functionalization at C-2/C-3 positions. For example:

- Tubulin inhibition : Derivatives with appended sulfonamide groups disrupt microtubule assembly, validated via fluorescence polarization assays .

- Fertility biomarkers : Volatile this compound correlates with hormonal changes during ovulation. Gas chromatography-mass spectrometry (GC-MS) of biofluids identifies concentration trends .

Q. What strategies address synthetic challenges in achieving regioselective substitution on this compound?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., boronates) to selectively functionalize C-2/C-3.

- Cross-coupling : Suzuki-Miyaura reactions with aryl halides introduce substituents while preserving the methyl groups . Computational modeling (DFT) predicts regiochemical outcomes by analyzing transition-state energies .

Q. How do contradictory data on reaction outcomes (e.g., substituent migration vs. direct coupling) inform mechanistic hypotheses?

- Methodological Answer : Competing pathways arise from cationic intermediates. For example, TFAA-mediated reactions of 2,5-dimethylphenol yield this compound via methyl migration, while steric control favors 4,6-dimethyl isomers. Kinetic vs. thermodynamic control can be probed by varying reaction times and temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.